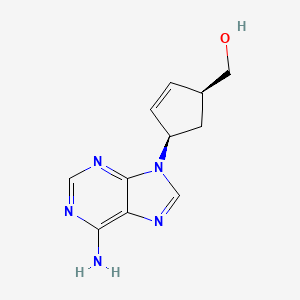
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine
Overview
Description
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with pyridine groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes or proteins. The triazole ring and pyridine groups facilitate these interactions by providing multiple coordination sites.
Comparison with Similar Compounds
Similar Compounds
3,5-di(pyridin-4-yl)-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of a triazole ring.
3,5-di(pyridin-4-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
Uniqueness
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for versatile coordination chemistry and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,5-dipyridin-4-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXLKHXFCBAVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molar ratio of dpta affect the resulting Zn(II)-framework structure?
A1: The research demonstrates that varying the molar ratio of dpta to the tripodal linker tris(4′-carboxybiphenyl)amine (H3L) during synthesis directly influences the final structure of the Zn(II)-framework []. Two distinct frameworks were produced:
Q2: What are the implications of the structural differences between the two Zn(II)-frameworks (1) and (2)?
A2: The distinct structural arrangements arising from different dpta ratios have significant implications for the frameworks' properties. Notably, framework (2), synthesized with a lower dpta ratio, exhibits enhanced gas uptake capabilities compared to framework (1) []. This difference arises from the altered electronic environments and pore sizes within the frameworks. Consequently, activated framework (2') demonstrates superior uptake of N2 and H2 at 77 K, and importantly, shows improved CO2 adsorption at 273 K compared to activated framework (1'). Furthermore, framework (2') exhibits enhanced selectivity for CO2 adsorption over N2 and H2 at 273 K compared to (1'). This selectivity for CO2 is a critical factor for potential applications in carbon capture and storage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















